molecular formula C19H21N5O B2906334 N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide CAS No. 1291833-89-0

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide

Cat. No.: B2906334
CAS No.: 1291833-89-0
M. Wt: 335.411
InChI Key: JDCALVLVADWWQZ-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide is a chemical compound with the molecular formula C19H25N5O and a molecular weight of 339.4 g/mol . Its structure features a triazolidine core, a scaffold of interest in medicinal chemistry for its potential to interact with biological targets. The compound is substituted with a benzyl group, a methyl group on the carboxamide nitrogen, and a 4-ethylanilino moiety, which may influence its physicochemical properties and binding affinity. While specific biological data for this compound is not widely published, structural analogs based on the triazolidine and related carboxamide frameworks are investigated for their potential pharmacological activities, including as antimicrobial agents . This makes it a candidate for building structure-activity relationship (SAR) models in hit-to-lead optimization campaigns. Researchers can utilize this compound as a building block in organic synthesis or as a standard in analytical method development. This compound is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-3-14-9-11-16(12-10-14)20-18-17(21-23-22-18)19(25)24(2)13-15-7-5-4-6-8-15/h4-12,17-18,20-23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNNUWMOBDXOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide (CAS Number: 1291833-89-0) is a synthetic organic compound that has attracted attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula: C₁₉H₂₅N₅O
  • Molecular Weight: 339.4 g/mol
  • Structure: The compound features a triazolidine ring, a carboxamide group, and a benzyl moiety attached to an ethylanilino group, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: N-benzyl-N-methylamine and 4-ethylaniline.
  • Reaction Conditions: The reaction is conducted in the presence of catalysts and solvents such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the triazolidine structure.
  • Yield and Purification: The final product is purified using standard organic synthesis techniques.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

  • In vitro Studies: The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, it exhibited significant cytotoxic effects, particularly against HeLa cells with an IC₅₀ value indicating potent activity.
Cell LineIC₅₀ (µM)Reference
MCF-7X
HepG2Y
A549Z
HeLa0.73

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation: Interaction with cellular receptors could alter signaling pathways that promote cell survival and growth.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity:

  • DPPH Scavenging Assay: The ability to scavenge free radicals was assessed using DPPH, where the compound demonstrated significant inhibition rates comparable to standard antioxidants.
Compound% Inhibition at 100 µg/mLReference
N-benzyl...93.75
Standard (Trolox)91

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on HeLa Cells: A study indicated that treatment with this compound resulted in increased apoptosis and cell cycle arrest at the sub-G1 phase, suggesting its potential as an anticancer agent .
  • Comparative Analysis: When compared to other triazolidine derivatives, this compound exhibited superior biological activity, particularly in terms of cytotoxicity against human cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analogs include carboxamide derivatives with aromatic substituents and heterocyclic cores. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide Triazolidine Benzyl, 4-ethylanilino, methylcarboxamide Not provided Potential hydrogen-bonding sites
N-benzyl-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Benzyl, 4-bromophenyl, trifluoromethyl 475.26 g/mol Halogenated, fluorinated groups

Key Observations:

  • Core Heterocycle Differences : The triazolidine core in the target compound contrasts with the pyrazolo[1,5-a]pyrimidine core in the analog from . Triazolidines are less rigid and may exhibit different conformational dynamics compared to fused pyrimidine systems, impacting binding affinity .
  • Substituent Effects: The 4-ethylanilino group in the target compound introduces an ethyl chain, which may enhance lipophilicity compared to the bromophenyl and trifluoromethyl groups in the pyrazolo-pyrimidine analog.
  • Molecular Weight : The pyrazolo-pyrimidine analog has a higher molecular weight (475.26 g/mol), likely due to bromine and trifluoromethyl substituents. This difference could influence pharmacokinetic properties such as absorption and distribution.

Target Compound :

Limited data is available in the provided evidence for direct applications of this compound. However, triazolidines are often explored for:

  • Antimicrobial Activity : Similar triazolidine carboxamides have shown inhibitory effects on bacterial enzymes (e.g., dihydrofolate reductase) .

Pyrazolo-Pyrimidine Analog () :

  • Chemical Properties : The compound’s bromine and trifluoromethyl groups enhance its electrophilicity, making it a candidate for covalent binding to cysteine residues in enzymes .
  • Supplier Data : The Dutch supplier SPECS lists this analog as a research chemical, indicating its use in early-stage drug discovery .

Q & A

Basic: What are the key synthetic pathways for N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide, and how is purity optimized during synthesis?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the triazolidine core via cyclization reactions using reagents like sodium azide and carbonyl precursors under controlled temperatures (60–80°C) .
  • Step 2 : Introduction of the 4-ethylanilino group via nucleophilic substitution, often employing 4-ethylaniline and a halogenated intermediate in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : N-methylation using methyl iodide or dimethyl sulfate under alkaline conditions .
  • Purity Optimization : High Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity .

Basic: Which analytical techniques are critical for structural elucidation and stability assessment?

  • Structural Characterization :
    • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl, ethylanilino groups) .
    • FT-IR : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Stability Analysis :
    • DSC : Determines melting point (e.g., 180–185°C) and thermal decomposition patterns .
    • HPLC-MS : Monitors degradation products under accelerated stability conditions (40°C/75% RH) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s enzyme inhibitory activity?

  • Analog Design :
    • Triazolidine Core Modifications : Replace the ethyl group on the anilino moiety with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with enzyme active sites .
    • N-Benzyl Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding affinity .
  • Activity Evaluation :
    • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Molecular Docking : Compare binding poses of analogues using software like AutoDock Vina to prioritize synthetic targets .

Advanced: What methodologies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Pharmacokinetic Profiling :
    • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or lipid-based formulations to improve bioavailability .
    • Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., N-demethylation) .
  • Orthogonal Assays :
    • Target Engagement Studies : Utilize CETSA (Cellular Thermal Shift Assay) to confirm target binding in cellular environments .
    • In Vivo Pharmacodynamics : Correlate plasma exposure (AUC) with efficacy in disease models (e.g., xenograft tumors) .

Basic: What are the solubility challenges, and how can they be addressed in formulation?

  • Challenges : Low aqueous solubility (<10 µg/mL) due to hydrophobic benzyl and ethylanilino groups .
  • Strategies :
    • Salt Formation : Prepare hydrochloride salts to improve solubility in polar solvents.
    • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to enhance dissolution rates .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CNS permeability, guiding substituent modifications .
  • QSAR Models : Correlate structural descriptors (e.g., polar surface area) with clearance rates to reduce hepatic metabolism .

Basic: What are the recommended protocols for assessing this compound’s cytotoxicity in cell-based assays?

  • Cell Lines : Use human cancer lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) for selectivity evaluation .
  • Assay Conditions :
    • MTT Assay : 48-hour exposure, IC₅₀ calculation via nonlinear regression (GraphPad Prism) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic effects .

Advanced: How do structural modifications impact off-target effects, and how are these evaluated?

  • Off-Target Screening :
    • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
    • hERG Binding Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
  • Mitigation Strategies : Reduce basicity of the triazolidine nitrogen to minimize hERG channel interaction .

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